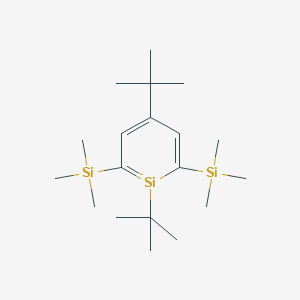
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline is a unique organosilicon compound characterized by the presence of two tert-butyl groups and two trimethylsilyl groups attached to a siline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline typically involves the reaction of a silane precursor with tert-butyl and trimethylsilyl reagents. One common method involves the use of tert-butyl lithium and trimethylsilyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent product quality.
化学反应分析
Types of Reactions
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or organometallic reagents in an inert solvent like THF.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science: Employed in the development of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
作用机制
The mechanism of action of 1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline involves its ability to interact with various molecular targets through its silicon core and bulky substituents. The steric hindrance provided by the tert-butyl and trimethylsilyl groups can influence the reactivity and stability of the compound, making it suitable for specific applications where controlled reactivity is desired.
相似化合物的比较
Similar Compounds
2,4,6-Tri-tert-butylphenyl: Similar in terms of steric hindrance but differs in its core structure.
2,6-Di-tert-butyl-4-methylpyridine: Shares the tert-butyl groups but has a different functional group arrangement.
((2,5-Di-tert-butyl-1,4-phenylene)bis(oxy))bis(trimethylsilane): Contains both tert-butyl and trimethylsilyl groups but with a different core structure.
Uniqueness
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline is unique due to its specific arrangement of tert-butyl and trimethylsilyl groups around a siline core. This unique structure imparts distinct steric and electronic properties, making it valuable for specialized applications in various fields of research and industry.
属性
CAS 编号 |
114564-38-4 |
|---|---|
分子式 |
C19H38Si3 |
分子量 |
350.8 g/mol |
IUPAC 名称 |
(1,4-ditert-butyl-6-trimethylsilylsilin-2-yl)-trimethylsilane |
InChI |
InChI=1S/C19H38Si3/c1-18(2,3)15-13-16(21(7,8)9)20(19(4,5)6)17(14-15)22(10,11)12/h13-14H,1-12H3 |
InChI 键 |
YCTLAKMTDIQKDT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=[Si](C(=C1)[Si](C)(C)C)C(C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


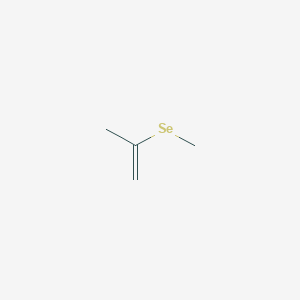
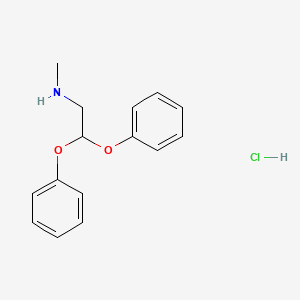
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
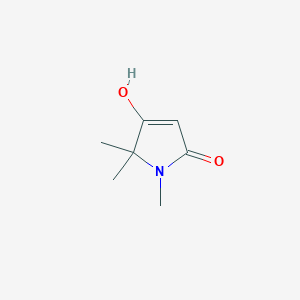
![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
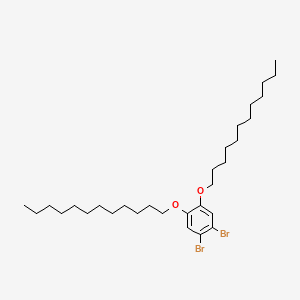
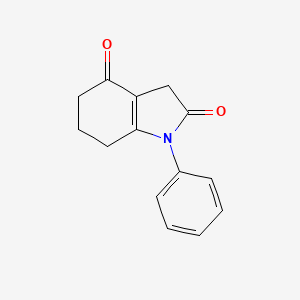
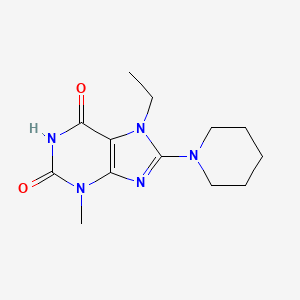

![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)

![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
